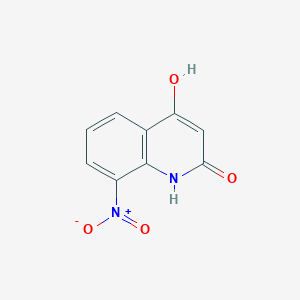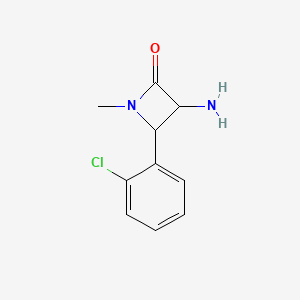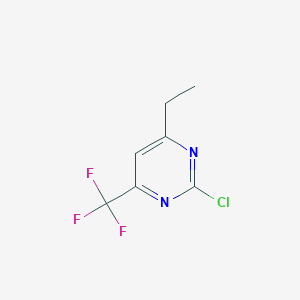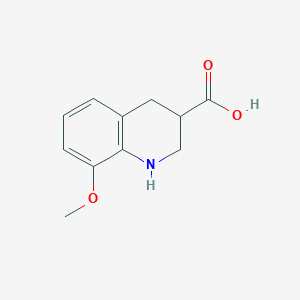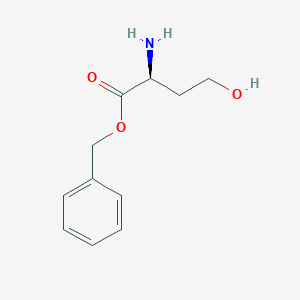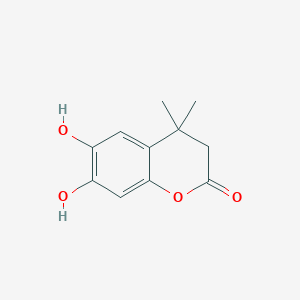
6,7-Dihydroxy-4,4-dimethylchroman-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-4,4-dimethylchroman-2-one is a compound belonging to the chromanone family. Chromanones are bicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions and two methyl groups at the 4th position on the chromanone core. The compound is known for its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4,4-dimethylchroman-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by cyclization to form the chromanone core. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the compound. Industrial production may also involve the use of catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroxy-4,4-dimethylchroman-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6,7-dihydroxy-4,4-dimethylquinone.
Reduction: Formation of 6,7-dihydroxy-4,4-dimethylchromanol.
Substitution: Formation of various substituted chromanones depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxy-4,4-dimethylchroman-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, fluorescent probes, and other materials.
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxy-4,4-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to scavenge free radicals and inhibit oxidative stress is a key aspect of its biological activity.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydroxy-4,4-dimethylchroman-2-one can be compared with other similar compounds such as:
6,7-Dihydroxy-4-methylcoumarin: Similar structure but with a coumarin core instead of a chromanone core.
6,7-Dihydroxy-4,4-dimethylcoumarin: Similar structure but with a coumarin core and different substitution pattern.
6,7-Dihydroxy-4-methylchromanone: Similar structure but with a single methyl group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
6,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-10(14)15-9-4-8(13)7(12)3-6(9)11/h3-4,12-13H,5H2,1-2H3 |
InChI-Schlüssel |
LPJRRURANDDMME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)OC2=CC(=C(C=C21)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)

![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)


